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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenylacetic acid

CAS No.: 23066-21-9

Cat. No.: B1354426 Get Quote

Part 1: Executive Summary & Chemical Identity
3-Chloro-2-nitrophenylacetic acid (CAS: 23066-21-9) is a specialized aromatic building block

primarily utilized in the synthesis of heterocyclic compounds, specifically substituted indoles

and oxindoles.[1][2][3] Its structural uniqueness lies in the ortho-nitro positioning relative to the

acetic acid side chain, combined with a meta-chloro substituent. This configuration makes it a

critical precursor for 3-chloro-2-nitrotoluene (via decarboxylation) and 7-chloroindole

derivatives, which are essential scaffolds in pharmaceutical development (e.g., for antiviral and

cardiovascular agents).

Chemical Identity Table[1][4]
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Property Detail

CAS Number 23066-21-9

IUPAC Name 2-(3-Chloro-2-nitrophenyl)acetic acid

Molecular Formula C₈H₆ClNO₄

Molecular Weight 215.59 g/mol

SMILES OC(=O)Cc1cccc(Cl)c1=O

InChI Key ISSGDBWGQCOTNA-UHFFFAOYSA-N

Part 2: Physical & Chemical Properties[5]
The following data aggregates experimental observations and high-confidence predictive

models essential for process chemistry and analytical characterization.

Solid State & Solution Properties
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Property Value / Description Source/Note

Physical State Solid (Crystalline powder) Standard state at STP

Color Pale yellow to cream Typical of nitro-aromatics

Melting Point 168–170 °C (Predicted range)

Note: Isomeric 4-chloro

analogs melt ~166°C;

experimental verification

recommended per batch.

Boiling Point 374.2 °C (at 760 mmHg) Predicted [1]

Flash Point 180.1 °C Predicted [1]

Density ~1.55 g/cm³

Estimated based on packing

efficiency of nitro/chloro

aromatics

pKa (Acid) 3.77 ± 0.10

Carboxylic acid proton;

enhanced acidity due to o-nitro

electron withdrawal [2]

LogP (Octanol/Water) 1.8 – 2.4
Moderate lipophilicity; soluble

in organic solvents

Solubility

High: DMSO, DMF, Methanol,

Ethyl AcetateModerate:

Chloroform,

DichloromethaneLow: Water

(Acidic pH), HexanesSoluble:

Aqueous alkaline solutions

(NaOH, Na₂CO₃)

Forms water-soluble

carboxylate salts

Spectral Characteristics (Diagnostic)[5]
For researchers validating synthesized material, the following spectral features are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz):

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 7.6–7.8 ppm (m, 3H): Aromatic protons. The 3-chloro and 2-nitro substitution pattern

creates a specific splitting pattern (typically two doublets and a triplet/dd for H-4, H-5, H-6).

δ 3.8–4.0 ppm (s, 2H): Benzylic methylene protons (Ar-CH₂-COOH). The chemical shift is

deshielded by the ortho-nitro group.

IR Spectrum (KBr):

1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

Part 3: Synthesis Protocol & Workflow
The synthesis of 3-Chloro-2-nitrophenylacetic acid is non-trivial due to the specific

substitution pattern. The most robust industrial route involves nucleophilic aromatic substitution

on 2,6-dichloronitrobenzene followed by hydrolysis.

Core Synthesis Logic
Starting Material: 2,6-Dichloronitrobenzene (electrophilic at the ortho positions due to the

nitro group).

Nucleophile:tert-Butyl cyanoacetate (or malonate ester).

Mechanism: SₙAr displacement of one chloride.

Hydrolysis: Acidic decarboxylation converts the cyano-ester tail into the acetic acid moiety.

Step-by-Step Protocol
Based on optimized conditions for nitro-phenylacetic acids [3].

Reagents:

2,6-Dichloronitrobenzene (1.0 eq)
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tert-Butyl cyanoacetate (1.2 eq)

Potassium Carbonate (K₂CO₃) (2.5 eq)

DMF (Solvent)[4]

Conc. HCl / Acetic Acid (for hydrolysis)

Procedure:

Substitution:

Charge a reaction vessel with 2,6-dichloronitrobenzene and K₂CO₃ in DMF.

Add tert-butyl cyanoacetate dropwise at room temperature.

Heat the mixture to 70–90°C for 8–12 hours. Monitor by TLC/HPLC for disappearance of

starting material.

Workup: Cool to RT, pour into ice water, and acidify to pH 3. Extract the intermediate (2-

cyano-2-(3-chloro-2-nitrophenyl) acetate) with ethyl acetate.

Hydrolysis & Decarboxylation:

Dissolve the crude intermediate in a mixture of Acetic Acid and Conc. HCl (2:1 ratio).

Reflux (~100°C) for 4–6 hours. This step hydrolyzes the ester and nitrile, then

decarboxylates the malonic acid intermediate.

Isolation: Cool the mixture. Pour into ice water. The product, 3-Chloro-2-
nitrophenylacetic acid, precipitates as a solid.

Purification: Recrystallize from Ethyl Acetate/Hexanes or Water/Ethanol.

Synthesis Workflow Diagram
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Start: 2,6-Dichloronitrobenzene

Step 1: SnAr Substitution
(70-90°C, 8-12h)

Reagents: t-Butyl Cyanoacetate + K2CO3
Solvent: DMF

Intermediate:
2-cyano-2-(3-chloro-2-nitrophenyl) acetate

Step 2: Acidic Hydrolysis/Decarboxylation
(AcOH/HCl, Reflux)

Product: 3-Chloro-2-nitrophenylacetic Acid
(Solid Precipitate)

Application:
Decarboxylation to 3-Chloro-2-nitrotoluene

Heat/DMF

Click to download full resolution via product page

Figure 1: Synthetic pathway from 2,6-dichloronitrobenzene via SnAr and hydrolytic

decarboxylation.

Part 4: Applications & Downstream Chemistry
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The primary value of 3-Chloro-2-nitrophenylacetic acid is its role as a "masked" indole

precursor.

Synthesis of 3-Chloro-2-nitrotoluene:

Heating the acid in DMF with K₂CO₃ facilitates decarboxylation to yield 3-chloro-2-

nitrotoluene [3].

Significance: This toluene derivative is a precursor to 7-chloroindole (via the Leimgruber-

Batcho or Reissert indole synthesis).

Oxindole Formation:

Reduction of the nitro group to an amine (-NH₂), followed by acid-catalyzed cyclization

with the carboxylic acid moiety, yields 4-chlorooxindole.

Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):

Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if

handling powder outside a fume hood.

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep

container tightly closed to prevent moisture absorption.

Incompatibility: Avoid strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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